Beta-Amyloid peptides are produced through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The cleavage process generates various forms of amyloid-beta, with Beta-Amyloid (1-22) being one of the shorter variants that may play a role in the early stages of aggregation leading to more toxic forms such as Beta-Amyloid (1-40) and Beta-Amyloid (1-42) .
Beta-Amyloid (1-22) is classified within the group of amyloid-beta peptides, which are characterized by their propensity to misfold and aggregate. These peptides are categorized based on their length and structural properties, with common forms including Beta-Amyloid (1-40) and Beta-Amyloid (1-42), which are more extensively studied due to their significant roles in Alzheimer's pathology .
The synthesis of Beta-Amyloid (1-22) can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis process typically employs 9-fluorenylmethyloxycarbonyl as a protecting group for the amino acids, allowing for selective deprotection and coupling during synthesis .
The challenges associated with synthesizing Beta-Amyloid (1-22) include its tendency to aggregate during both the synthesis process and in solution. To mitigate these issues, researchers have developed protocols that optimize conditions for peptide assembly and purification. For instance, employing basic buffers during purification can reduce aggregation, while high-performance liquid chromatography is commonly used to isolate the desired peptide from reaction mixtures .
Beta-Amyloid (1-22) consists of a sequence of amino acids that can adopt various conformations depending on environmental conditions. The structure is characterized by regions that may form beta-sheets, which are crucial for its aggregation properties. The specific sequence contributes to its ability to interact with other amyloid-beta peptides, leading to oligomerization and fibril formation.
The molecular weight of Beta-Amyloid (1-22) is approximately 2,500 Da. Structural studies using techniques such as nuclear magnetic resonance spectroscopy and circular dichroism have shown that this peptide can adopt both random coil and beta-sheet conformations under different conditions .
Beta-Amyloid (1-22) participates in several key reactions that lead to its aggregation into larger oligomers and fibrils. These reactions include:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of metal ions or other co-factors that may stabilize or destabilize specific conformations .
The mechanism by which Beta-Amyloid (1-22) exerts its effects involves several pathways:
Studies indicate that even low concentrations of oligomeric forms can significantly impair synaptic function and induce neuroinflammatory responses .
Beta-Amyloid (1-22) is typically a white powder at room temperature. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in aqueous solutions without specific conditions.
The peptide exhibits properties typical of amyloidogenic proteins, including:
Relevant analyses often involve spectroscopic techniques to assess secondary structure content and aggregation state .
Beta-Amyloid (1-22) serves multiple purposes in scientific research:
The identification of Aβ peptides traces back to 1984 when Glenner and Wong first isolated cerebrovascular amyloid deposits from Alzheimer's patients and determined the peptide's primary structure [7] [10]. Subsequent sequencing revealed Aβ as a proteolytic derivative of the amyloid precursor protein (APP), with the N-terminal region (residues 1-28) initially recognized for its propensity to adopt α-helical conformations in membrane-like environments [7]. The Aβ(1-22) fragment emerged as a critical experimental model when structural studies demonstrated that:
Table 1: Key Historical Milestones in Aβ Fragment Research
Year | Discovery | Significance for Aβ(1-22) |
---|---|---|
1984 | Aβ isolation from cerebrovascular amyloid deposits [7] | First identification of Aβ peptide sequence |
1992 | Amyloid cascade hypothesis formalized [8] | Established Aβ's pathogenic primacy in AD |
2000s | NMR characterization of Aβ N-terminal domain [7] | Revealed structural plasticity of residues 1-28 |
2010s | High-resolution MS detection of plasma Aβ fragments [10] | Enabled quantification of Aβ(1-XX) ratios in biofluids |
2020s | Cryo-EM structures of Aβ oligomers [6] | Confirmed N-terminal exposure in toxic assemblies |
This fragment's manageable size facilitated nuclear magnetic resonance (NMR) studies that revealed its conformational plasticity, transitioning from random coil to α-helix or β-sheet structures depending on environmental conditions [7]. These properties established Aβ(1-22) as an indispensable tool for deciphering Aβ's pathogenic mechanisms.
The amyloid cascade hypothesis positions Aβ aggregation as the initial trigger in Alzheimer's pathogenesis, ultimately leading to tau pathology, synaptic loss, and neurodegeneration [8]. Within this framework, Aβ(1-22) plays several pivotal roles:
Oligomer Nucleation: The N-terminal domain drives liquid-liquid phase separation (LLPS), forming concentrated peptide droplets that accelerate primary nucleation. Computational models indicate Aβ(1-22) significantly lowers the energy barrier for oligomer formation compared to full-length Aβ42 [6].
Protofibril Assembly: Aβ(1-22) adopts β-strand conformations that template cross-β sheet architecture. Solid-state NMR demonstrates residues 18-22 (VFFAE) form the core of paranuclei that seed further elongation [6].
Pathogenic Synergy: Co-aggregation studies reveal Aβ(1-22) enhances tau phosphorylation by activating kinases (e.g., GSK-3β) and facilitates tau's translocation to synapses. Dual inhibition experiments show simultaneous targeting of Aβ(1-22) and tau fragments reduces neurotoxicity by >80% [9].
Table 2: Aβ(1-22) Contributions to Amyloid Aggregation Pathways
Aggregation Stage | Aβ(1-22) Role | Pathogenic Consequence |
---|---|---|
Liquid-liquid phase separation | Low-complexity domain (residues 1-16) drives droplet formation | Concentrates peptide >100-fold, accelerating nucleation |
Primary nucleation | Hydrophobic core (17-21) forms β-sheet seeds | Generates stable oligomers resistant to clearance |
Protofibril elongation | N-terminal flexibility enables structural rearrangement | Allows membrane penetration and pore formation |
Cross-seeding | Complementary domains bind tau's PHF6 motif (VQIVYK) | Promotes co-aggregation and synergistic toxicity [9] |
Recent therapeutic successes support the hypothesis's relevance: monoclonal antibodies like lecanemab that target Aβ protofibrils (containing exposed N-termini) demonstrate significant clinical efficacy, validating early oligomeric assemblies as critical intervention points [8].
The Aβ(1-22) fragment encapsulates the N-terminal domain's multifaceted contributions to Alzheimer's pathogenesis through three primary mechanisms:
Table 3: Functional Domains Within Aβ(1-22)
Structural Motif | Residues | Function | Pathogenic Impact |
---|---|---|---|
Metal-binding domain | 1-16 | Coordinates Zn²⁺/Cu²⁺ via His6, His13, His14, Glu3, Asp7, Tyr10 | ROS generation, dimer stabilization |
B-cell epitope | 1-11 | Linear antigen (DAEFRHDSGYE) recognized by therapeutic antibodies | Target for immunotherapy [8] |
Glycine zipper | 9,25,29,33 | Facilitates membrane insertion via GXXXG motifs | Pore formation, calcium dysregulation |
β-strand nucleation site | 18-22 | Hydrophobic core (VFFAE) drives β-sheet formation | Oligomer stability, fibril elongation [6] [9] |
Notably, the exposed N-terminus enables receptor interactions: Aβ(1-22) binds cellular prion protein (PrPᶜ) at residues 95-110 with Kd ≈ 15μM, activating mGluR5-dependent synaptic weakening [2]. This interaction is abolished by N-terminal truncation or antibody occlusion, confirming the 1-22 domain's essential role in synaptic toxicity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7